N-[2-(4-fluorophenyl)ethyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide -

N-[2-(4-fluorophenyl)ethyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide

Catalog Number: EVT-6005107
CAS Number:
Molecular Formula: C21H26FN3O2
Molecular Weight: 371.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

    Compound Description: DU 125530 is a novel, selective, silent 5-HT1A receptor antagonist under clinical development for potential treatment of anxiety and mood disorders. A study using positron emission tomography (PET) demonstrated that DU 125530 exhibits dose-dependent occupancy of 5-HT1A receptors in the human brain, reaching up to 72% occupancy at 2 hours post-dose. []

    Relevance: Both DU 125530 and N-[2-(4-fluorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide share a core structure containing a piperazine ring substituted with an aromatic ring (benzodioxine in DU 125530 and methoxyphenyl in the target compound). This structural motif is crucial for binding to the 5-HT1A receptor. Additionally, both compounds possess extended linkers connecting the piperazine to other aromatic or heterocyclic systems, suggesting similar spatial requirements for optimal receptor interaction. []

N-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexanecarboxamide (WAY-100635)

    Compound Description: WAY-100635 is a well-established high-affinity 5-HT1A receptor antagonist. Electrophysiological studies have shown its potent antagonistic effects on 5-HT1A receptor-mediated responses in both the dorsal raphe nucleus and CA1 hippocampal region. [] It is also used as a selective radioligand for in vivo receptor occupancy studies. []

    Relevance: WAY-100635 and N-[2-(4-fluorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide share a common pharmacophore consisting of a 4-(2-methoxyphenyl)piperazine moiety linked to a cyclohexane ring through an ethyl spacer. This structural similarity suggests that both compounds target the 5-HT1A receptor, and their differences in the terminal aromatic group (pyridine in WAY-100635 vs. fluorophenylacetamide in the target compound) might influence their binding affinities and pharmacological profiles. []

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) Cyclohexanecarboxamide (Rec 15/3079)

    Compound Description: Rec 15/3079 is a novel 5-HT1A receptor antagonist with demonstrable effects on bladder function. It acts as a competitive, neutral antagonist at human recombinant 5-HT1A receptors. In vivo studies revealed its potent antagonism against 8-OH-DPAT-induced hypothermia in mice and forepaw treading in rats. Moreover, Rec 15/3079 exhibited favorable effects on bladder function in various animal models. [, ]

    Relevance: Rec 15/3079 and N-[2-(4-fluorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide share the key structural feature of a 2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl group attached to a cyclohexane carboxamide scaffold. The presence of a nitrophenyl group instead of a fluorophenylethyl group in Rec 15/3079 highlights a potential area for modulating selectivity and activity towards 5-HT1A receptors and bladder function. [, ]

3-[2-[4-(o-Methoxyphenyl)-1-piperazinyl]ethyl]-2,4(1H,3H)-quinazolinedione monohydrochloride (SGB-1534)

    Compound Description: SGB-1534 is an antihypertensive agent acting as an α1-adrenoceptor antagonist. Studies demonstrate its potent inhibition of ³H-prazosin binding to α1-adrenoceptor sites in dog brain and aorta. Pharmacological experiments confirmed its α1-blocking action, suggesting its hypotensive effect is due to this mechanism. [, ]

2-{4-[ω-[4-(2-Methoxyphenyl)-1-piperazinyl]alkoxy]phenyl}-2H-benzotriazoles and N-Oxides

    Compound Description: This series of compounds represents a class of molecules with varying lengths of the aliphatic chain (alkoxy group) connecting the phenyl ring to the piperazine moiety. These compounds exhibited varying affinities for 5-HT1A, D2, and α1 receptors, with affinity for 5-HT1A and D3 receptors increasing with the length of the aliphatic chain. []

    Relevance: These benzotriazole derivatives highlight the importance of the linker length in compounds containing the 4-(2-methoxyphenyl)piperazine moiety, like N-[2-(4-fluorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide. This suggests that the specific length of the ethyl linker in the target compound could be crucial for its interaction with the 5-HT1A receptor and may influence its potency and selectivity. []

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA)

    Compound Description: NAPMA is a compound that inhibits osteoclast differentiation and protects against ovariectomy-induced osteoporosis. It acts by downregulating the expression of several osteoclast-specific marker genes. []

    Relevance: NAPMA shares the 2-(phenoxy)acetamide moiety with N-[2-(4-fluorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide. Although the target compound does not possess the acetyl-piperazinyl substituent of NAPMA, this structural similarity suggests that modifications to the piperazine ring of the target compound might lead to compounds with activity on bone metabolism. []

Properties

Product Name

N-[2-(4-fluorophenyl)ethyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide

Molecular Formula

C21H26FN3O2

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C21H26FN3O2/c1-27-20-8-6-19(7-9-20)25-14-12-24(13-15-25)16-21(26)23-11-10-17-2-4-18(22)5-3-17/h2-9H,10-16H2,1H3,(H,23,26)

InChI Key

QAPPWKSXYYYWJE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NCCC3=CC=C(C=C3)F

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NCCC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.